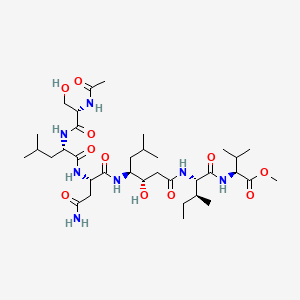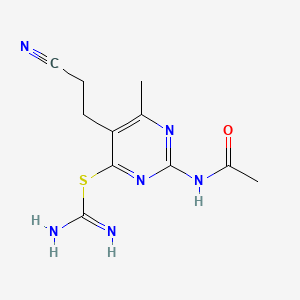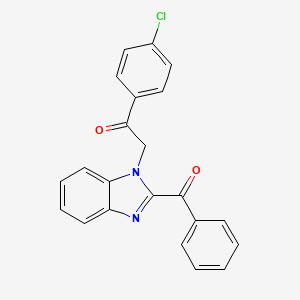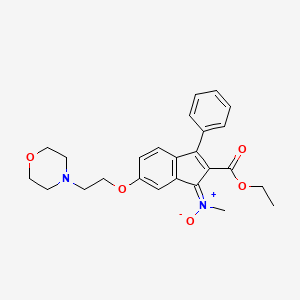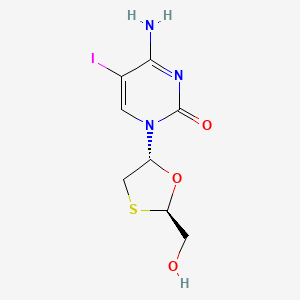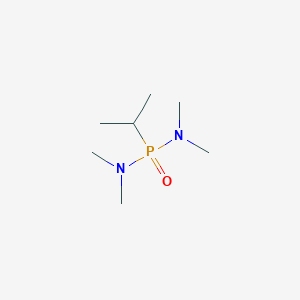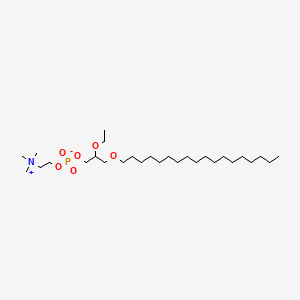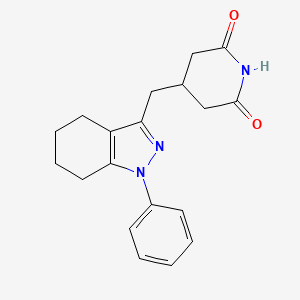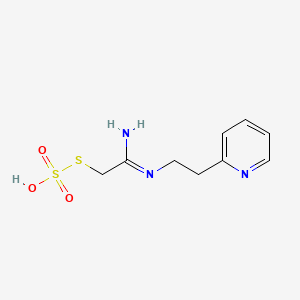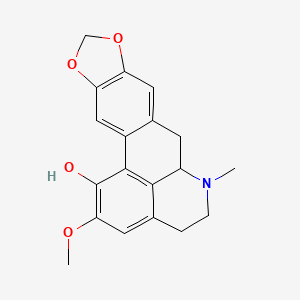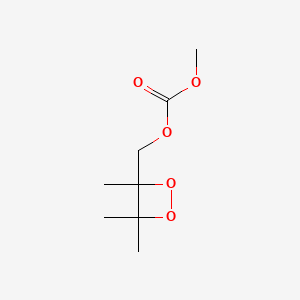![molecular formula C22H22O3S B12790145 [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate CAS No. 7598-30-3](/img/structure/B12790145.png)
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 404106 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic benefits.
Vorbereitungsmethoden
The synthesis of NSC 404106 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods for NSC 404106 are designed to scale up the laboratory procedures while maintaining the quality and consistency of the product. This often involves the use of automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
NSC 404106 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 404106 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
NSC 404106 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 404106 is being investigated for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which NSC 404106 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biochemical pathways. By binding to these targets, NSC 404106 can modulate their activity, leading to changes in cellular function and, ultimately, therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
NSC 404106 can be compared to other similar compounds to highlight its uniqueness:
NSC 125973: This compound, like NSC 404106, is used in cancer research but has a different mechanism of action and molecular targets.
NSC 127716: Another compound with therapeutic potential, NSC 127716, is used in the treatment of myelodysplastic syndromes and has distinct chemical properties compared to NSC 404106.
Eigenschaften
CAS-Nummer |
7598-30-3 |
|---|---|
Molekularformel |
C22H22O3S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
[4-(2-phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H22O3S/c1-17-9-15-21(16-10-17)26(23,24)25-20-13-11-19(12-14-20)22(2,3)18-7-5-4-6-8-18/h4-16H,1-3H3 |
InChI-Schlüssel |
ARGGMTMMHAJLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


